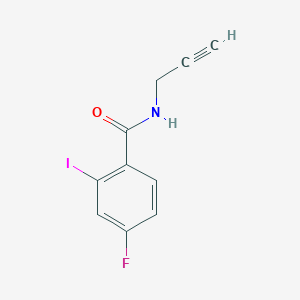
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclobutylmethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and cyclobutylmethylamine.
Acylation Reaction: The amines are reacted with acetic anhydride or acetyl chloride under controlled conditions to form the corresponding acetamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistent reaction conditions and product quality.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, leading to the formation of new products.
Comparación Con Compuestos Similares
Similar Compounds
- n-(5-Chloro-2-methylphenyl)-2-((cyclopropylmethyl)amino)acetamide
- n-(5-Chloro-2-methylphenyl)-2-((cyclohexylmethyl)amino)acetamide
- n-(5-Chloro-2-methylphenyl)-2-((cyclopentylmethyl)amino)acetamide
Uniqueness
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H19ClN2O |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-5-6-12(15)7-13(10)17-14(18)9-16-8-11-3-2-4-11/h5-7,11,16H,2-4,8-9H2,1H3,(H,17,18) |
Clave InChI |
LXRAVJUCKQPTAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






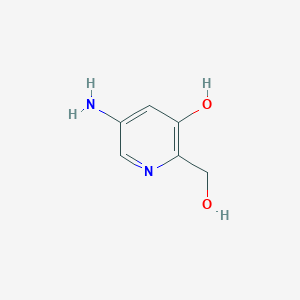

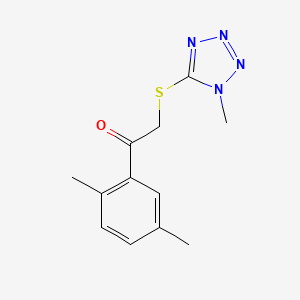
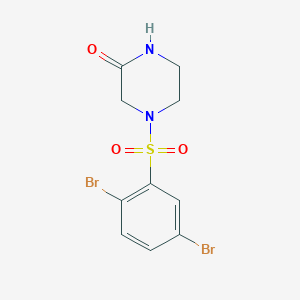
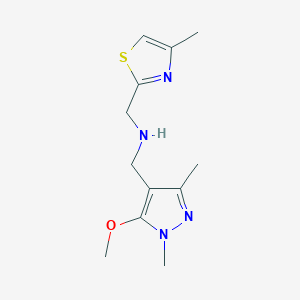
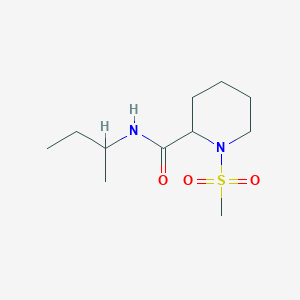

![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)

